1-(2-(Methoxymethyl)phenyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-[2-(methoxymethyl)phenyl]piperazine |
InChI |
InChI=1S/C12H18N2O/c1-15-10-11-4-2-3-5-12(11)14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 |
InChI Key |
XMKBQQFIXSDLGM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Methoxymethyl Phenyl Piperazine and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 1-(2-(methoxymethyl)phenyl)piperazine reveals two primary strategic disconnections that form the basis of most synthetic plans. The most common approach involves the disconnection of the C-N bond between the phenyl ring and the piperazine (B1678402) nitrogen. This leads to two key building blocks: a suitably functionalized phenyl precursor and the piperazine ring system. A second, less common, disconnection can be envisioned within the piperazine ring itself.
Key Building Blocks and Precursors
The primary building blocks for the synthesis of this compound are derived from the main retrosynthetic disconnection:
Aryl Component : The key precursor for the phenyl portion is typically a 1-halo-2-(methoxymethyl)benzene derivative, such as 1-chloro-2-(methoxymethyl)benzene or 1-bromo-2-(methoxymethyl)benzene. The methoxymethyl group can be introduced onto a precursor like 2-halobenzyl alcohol through etherification. Alternatively, ortho-lithiation of a protected benzyl alcohol followed by reaction with a methylating agent can be employed.
Piperazine Component : Piperazine itself is a readily available starting material. However, in many synthetic routes, a monosubstituted piperazine is required to prevent undesired double arylation. This is often achieved by using a piperazine derivative with a protecting group on one of the nitrogen atoms, such as a tert-butyloxycarbonyl (Boc) group.
An alternative strategy involves the construction of the piperazine ring from acyclic precursors. For instance, a one-pot synthesis method starting from diethanolamine has been reported for analogous phenylpiperazines. This approach avoids the direct use of piperazine and can be advantageous in certain synthetic contexts.
Challenges in Selectivity and Yield Optimization
The synthesis of this compound is not without its challenges. Achieving high yields and selectivity requires careful optimization of reaction conditions.
Reaction Conditions : The N-arylation reaction itself often requires harsh conditions, such as high temperatures and the use of strong bases. These conditions can lead to side reactions and the degradation of sensitive functional groups. The choice of catalyst and ligands in metal-catalyzed reactions is crucial for achieving high yields and minimizing reaction times. For instance, the use of strong, non-nucleophilic bases is often necessary to deprotonate the piperazine nitrogen effectively.
Purification : The purification of the final product and intermediates can be challenging due to the presence of structurally similar byproducts and unreacted starting materials. Chromatographic techniques are often necessary to obtain the compound in high purity.
Established Synthetic Routes to this compound
The formation of the crucial C-N bond between the aryl group and the piperazine ring is the cornerstone of the synthesis of this compound. Several established methods are routinely employed for this transformation.
N-Arylation Strategies for Piperazine Ring Formation
The most prevalent strategies for the N-arylation of piperazine fall under the categories of transition-metal-catalyzed cross-coupling reactions and classical nucleophilic aromatic substitution.
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds. It involves the reaction of an aryl halide (e.g., 1-bromo-2-(methoxymethyl)benzene) with piperazine in the presence of a palladium catalyst and a suitable phosphine ligand. The choice of ligand is critical for the efficiency of the reaction and can influence the reaction conditions required. This method is often favored due to its broad substrate scope and functional group tolerance.
Ullmann Condensation : This classical copper-catalyzed reaction is another viable method for N-arylation. It typically requires higher reaction temperatures compared to the Buchwald-Hartwig amination and often uses stoichiometric amounts of copper. While effective, the harsh conditions can limit its applicability with sensitive substrates.
Nucleophilic Aromatic Substitution (SNAr) : In cases where the aryl ring is activated by electron-withdrawing groups, direct nucleophilic aromatic substitution of a halide by piperazine can occur. However, for an electron-rich ring system like the one in the target molecule, this method is generally not feasible without the use of very strong bases and harsh conditions.
Functional Group Interconversions and Protecting Group Chemistry
The synthesis of this compound often necessitates the use of protecting groups and strategic functional group interconversions to achieve the desired outcome.
Protecting Groups : As mentioned earlier, the use of a mono-protected piperazine, such as N-Boc-piperazine, is a common strategy to ensure selective mono-arylation. The Boc group is stable under many reaction conditions and can be readily removed under acidic conditions to yield the free secondary amine.
Novel and Green Synthetic Approaches
In line with the growing emphasis on sustainable chemistry, efforts are being made to develop more environmentally friendly and efficient methods for the synthesis of phenylpiperazine derivatives.
Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. Microwave-assisted N-arylation reactions can be a valuable tool for the rapid and efficient synthesis of this compound.
Flow Chemistry : Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of phenylpiperazines in flow reactors can lead to higher process efficiency and reduced waste generation.
Biocatalysis : The use of enzymes as catalysts in organic synthesis is a rapidly growing field of green chemistry. While specific biocatalytic routes for the synthesis of this compound have not been extensively reported, the potential for using enzymes, such as lipases or transaminases, for key steps in the synthesis is an area of active research. For instance, biocatalytic methods have been developed for the synthesis of piperidine (B6355638) derivatives, suggesting that similar approaches could be applied to piperazine synthesis.
These novel approaches hold the promise of making the synthesis of this compound and its analogues more efficient, safer, and environmentally benign.
Catalytic Methods in Phenylpiperazine Synthesis
The formation of the C-N bond between an aryl group and a piperazine ring is a key step in the synthesis of phenylpiperazines. Modern catalytic methods have largely replaced classical approaches, offering milder reaction conditions, broader substrate scope, and improved yields. The primary catalytic strategies for the synthesis of 1-arylpiperazines are palladium-catalyzed and copper-catalyzed cross-coupling reactions.
Palladium-Catalyzed Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds. wikipedia.org This reaction employs a palladium catalyst with a suitable phosphine ligand to couple an aryl halide or triflate with an amine. For the synthesis of this compound, a potential route would involve the coupling of 1-bromo-2-(methoxymethyl)benzene with piperazine.
A typical reaction setup would involve a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand like X-Phos or BINAP. A strong base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is required to facilitate the reaction. beilstein-journals.org The choice of solvent is also crucial, with toluene and 1,4-dioxane being commonly used. nih.gov One of the challenges with using unprotected piperazine is the potential for double arylation. To circumvent this, N-Boc-piperazine can be used, followed by a deprotection step. nih.gov
| Catalyst System | Ligand | Base | Solvent | Typical Temperature | Reference |
| Pd(OAc)₂ | X-Phos | KOtBu | Toluene | 80-110 °C | beilstein-journals.org |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | NMP | 100-120 °C | nih.gov |
Copper-Catalyzed Ullmann Condensation:
The Ullmann condensation is another important method for C-N bond formation, utilizing a copper catalyst. core.ac.uk This reaction typically requires higher temperatures than the Buchwald-Hartwig amination and is often used for aryl halides that are less reactive in palladium-catalyzed systems. The synthesis of this compound via an Ullmann condensation would involve the reaction of 1-bromo-2-(methoxymethyl)benzene with piperazine in the presence of a copper(I) salt, such as CuI, and a ligand, often a diamine or phenanthroline derivative. A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is also employed.
| Catalyst | Ligand | Base | Solvent | Typical Temperature |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-150 °C |
| Cu₂O | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Dioxane | 110-140 °C |
Flow Chemistry and Continuous Processing Applications
Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com The synthesis of active pharmaceutical ingredients (APIs) containing the piperazine moiety has been successfully translated to continuous flow processes. For instance, the synthesis of drugs like vortioxetine and flibanserin has been demonstrated in flow, highlighting the feasibility of this technology for producing complex molecules. researchgate.netnih.gov
A continuous flow synthesis of this compound could be envisioned where the aryl halide and piperazine are pumped through a heated reactor coil containing a packed bed of a heterogeneous catalyst. This approach could minimize reaction times, improve product purity, and allow for safer handling of reagents. The integration of in-line purification techniques could further streamline the manufacturing process. nih.gov
Atom Economy and Sustainable Chemistry Considerations
The principles of green chemistry are increasingly important in the design of synthetic routes, with a focus on minimizing waste and maximizing efficiency. jk-sci.com Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the "greenness" of a reaction. It is calculated as the molecular weight of the desired product divided by the sum of the molecular weights of all reactants.
Efforts to improve the sustainability of phenylpiperazine synthesis focus on the use of more environmentally benign solvents, the development of recyclable catalysts, and the reduction of waste streams. acsgcipr.org The use of aqueous solvent systems and the replacement of precious metal catalysts with more abundant and less toxic alternatives are active areas of research.
Synthesis of Structural Analogues for Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to the process of drug discovery, providing insights into how chemical structure influences biological activity. The systematic modification of a lead compound, such as this compound, allows for the exploration of its interaction with biological targets and the optimization of its pharmacological profile.
Systematic Modifications of the Piperazine Ring
The piperazine ring offers several positions for modification. The unsubstituted nitrogen atom can be functionalized with a variety of substituents to probe for additional binding interactions or to modulate the physicochemical properties of the molecule. researchgate.net For example, alkylation, acylation, or sulfonylation of the N4-position can significantly impact activity. nih.gov
Furthermore, the piperazine ring itself can be replaced with other cyclic diamines, such as homopiperazine or piperidinyl-amine derivatives, to assess the importance of the ring size and conformation for biological activity. nih.gov The introduction of substituents on the carbon atoms of the piperazine ring can also be explored to create chiral analogues and investigate stereochemical preferences in receptor binding. nih.gov
| Modification | Rationale |
| N4-Alkylation | Explore hydrophobic/hydrophilic interactions. |
| N4-Acylation | Introduce hydrogen bond acceptors. |
| Ring Expansion/Contraction | Investigate conformational requirements. |
| C-Substitution | Introduce chirality and probe stereoselectivity. |
Variations in the Phenyl Substituent and its Linker
The ortho-methoxymethyl group on the phenyl ring is a key structural feature. SAR studies would involve modifying both the methoxy (B1213986) and the methylene (B1212753) components of this substituent. For instance, varying the length of the alkyl chain of the ether (e.g., ethoxymethyl, propoxymethyl) could probe the size of the binding pocket. nih.gov Replacement of the ether oxygen with a sulfur or nitrogen atom would explore the impact of different heteroatoms.
The position of the substituent on the phenyl ring is also critical. Moving the methoxymethyl group to the meta or para positions would provide valuable information about the required substitution pattern for optimal activity. acs.org Additionally, the methylene linker could be replaced with other functional groups, such as a carbonyl or a sulfonyl group, to alter the electronic properties and conformational flexibility of the side chain. researchgate.net
Deuterated Analogues for Metabolic Pathway Investigations
The introduction of deuterium at specific positions in a molecule can be a powerful tool for studying its metabolic fate. nih.gov The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of that bond. usask.ca
For this compound, deuteration of the methoxy group (CD₃O-) or the methylene linker (-CD₂-) could help to identify the primary sites of oxidative metabolism by cytochrome P450 enzymes. The synthesis of these deuterated analogues would typically involve the use of deuterated starting materials, such as deuterated methanol or paraformaldehyde, in the synthetic route. The comparison of the metabolic profiles of the deuterated and non-deuterated compounds can provide crucial information for designing metabolically more stable drugs. usask.ca
Structure Activity Relationships Sar and Structure Property Relationships Spr of 1 2 Methoxymethyl Phenyl Piperazine Derivatives
Contribution of the Piperazine (B1678402) Ring to Ligand-Target Interactions
The piperazine ring is a versatile heterocyclic moiety that significantly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com Its nitrogen atoms are key interaction points; the N1 nitrogen connects to the aryl group, influencing its orientation, while the N4 nitrogen is a frequent site for substitution, allowing for the modulation of activity and the introduction of additional pharmacophoric elements. researchgate.net At physiological pH, the N4 nitrogen is typically protonated, enabling a critical ionic interaction with acidic residues, such as a highly conserved aspartate in the transmembrane domain 3 (Asp3.32) of many aminergic GPCRs. mdpi.comnih.gov
Substituents on the N4 nitrogen atom of the piperazine ring play a pivotal role in defining the affinity and efficacy of arylpiperazine ligands. The nature of this substituent can drastically alter the molecule's interaction with the target receptor. SAR studies on various arylpiperazine series have demonstrated that modifying this position can tune the compound's profile from agonist to antagonist or alter its receptor selectivity. nih.govnih.gov
For instance, in a series of N-arylpiperazine CXCR4 antagonists, attaching various aromatic groups to the N4 position via a carbonyl or sulfonamide linker was found to be crucial for potency. nih.gov A comparison of compounds with an unsubstituted N-H at this position to those with N-aryl substituents showed a 10- to 100-fold increase in activity, underscoring the importance of this modification. nih.gov Similarly, in the development of dopamine (B1211576) D3 receptor selective ligands, the N4 position is often connected to a longer chain that interacts with a secondary binding site unique to the D3 subtype, thereby enhancing selectivity over the D2 receptor. nih.gov
| Compound Series | N4-Substituent | Target Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|---|
| Dopamine D3 Ligands | -Butyl | D3 | ~20 | nih.gov |
| Dopamine D3 Ligands | -Butyl-Phthalamide Linker to Aryl Group | D3 | 0.2 - 20 | nih.gov |
| CXCR4 Antagonists | -H | CXCR4 | >1000 nM (IC50) | nih.gov |
| CXCR4 Antagonists | -C(O)-Aryl | CXCR4 | <100 nM (IC50) | nih.gov |
The three-dimensional structure of the piperazine ring and its substituents significantly impacts biological activity. The piperazine ring typically adopts a thermodynamically favored chair conformation. However, upon binding to a receptor, it may adopt a higher-energy boat or twist-boat conformation to achieve optimal interactions. mdpi.com The introduction of substituents on the piperazine ring can create chiral centers, and the resulting stereoisomers often exhibit distinct pharmacological profiles.
Studies on chiral methyl-substituted arylpiperazinium compounds have shown that stereochemistry is of central importance to potency and receptor selectivity. nih.gov For example, introducing a methyl group at the C2 position of the piperazine ring can have selective effects on either α7 or α9/α10 nicotinic acetylcholine receptors, with the R and S isomers showing differential activity. Conversely, adding a methyl group at the C3 position has been found to greatly reduce activity, highlighting the sensitivity of the receptor's binding pocket to the ligand's shape. nih.gov This demonstrates that even small changes in the steric environment around the piperazine core can lead to profound differences in biological outcomes.
Role of the Substituted Phenyl Moiety in Receptor Binding and Selectivity
The aryl portion of 1-arylpiperazine derivatives is a primary determinant of receptor affinity and selectivity. This moiety engages in various non-covalent interactions with the receptor binding pocket, including hydrophobic and CH–π interactions, often with aromatic amino acid residues like phenylalanine. mdpi.comnih.gov The nature and position of substituents on this phenyl ring fine-tune these interactions.
The position of the substituent on the phenyl ring is critical. For the closely related 1-(2-methoxyphenyl)piperazine (B120316), the ortho-methoxy group is a well-established feature for achieving high affinity at the 5-HT1A receptor. nih.govnih.gov This effect is largely conformational; the ortho substituent creates steric hindrance that restricts the rotation around the N1-phenyl bond. This forces the piperazine and phenyl rings into a non-coplanar orientation, which is believed to be the preferred conformation for binding to certain receptors. nih.govmdpi.com
In contrast, meta-substituted analogs like 1-(3-methoxyphenyl)piperazine (mMPP) can more easily adopt a co-planar conformation between the phenyl and piperazine rings. This planarity has been hypothesized to be the "activating" conformation for the 5-HT2C receptor, leading to agonist activity, whereas the twisted conformation of the ortho-substituted version (oMPP) results in antagonist behavior at the same receptor. nih.gov While direct comparative data for the methoxymethyl group is less common, the principles derived from the extensively studied methoxy (B1213986) analogs suggest that the ortho placement of the methoxymethyl group in 1-(2-(methoxymethyl)phenyl)piperazine is a key determinant of its conformational preference and, consequently, its receptor interaction profile.
Adding further substituents to the phenyl ring modulates the electronic and steric properties of the ligand, which in turn affects receptor binding. The electronic nature of a substituent can alter the electron density of the aromatic ring, influencing its ability to participate in π-stacking or cation-π interactions. chemrxiv.org
For example, studies on arylpiperazine derivatives as interferon inducers showed that adding electron-withdrawing groups like fluoro and trifluoromethyl at the para-position of the phenyl ring increased activity. nih.gov Replacing the trifluoromethyl group with a trifluoromethoxy moiety further enhanced potency without introducing cytotoxicity. Conversely, in another series, introducing electron-donating groups like trimethoxy on the aryl ring considerably improved the desired immune response. nih.gov Steric effects are also significant; bulky substituents can either cause steric clashes that reduce affinity or promote a specific conformation that enhances binding. semanticscholar.org The interplay between electronic and steric factors is complex and often specific to the target receptor. mdpi.com
| Compound Series | Aromatic Substitution (Position) | Electronic Effect | Observed Activity Change | Reference |
|---|---|---|---|---|
| Interferon Inducers (Urea Linker) | -F (para) | Withdrawing | Increased potency | nih.gov |
| Interferon Inducers (Urea Linker) | -CF3 (para) | Strongly Withdrawing | Increased potency (but with toxicity) | nih.gov |
| Interferon Inducers (Urea Linker) | -OCF3 (para) | Withdrawing | Substantially enhanced potency (no toxicity) | nih.gov |
| Interferon Inducers (Benzyl Moiety) | -OCH3 (trimethoxy) | Donating | Considerably improved immune response | nih.gov |
| Antimycobacterials | -Cl (3,4-dichloro) | Withdrawing | High activity against M. tuberculosis | mdpi.com |
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in lead optimization. nih.gov Replacing the methoxymethyl group (-CH₂OCH₃) with a bioisostere can address issues related to metabolic stability, polarity, or patentability while aiming to retain or improve biological activity.
Common bioisosteric replacements for ether functionalities like the methoxymethyl group can include:
Alkyl groups: Replacing the ether with a simple alkyl chain (e.g., ethyl, propyl) would increase lipophilicity and remove the hydrogen bond accepting oxygen atom.
Fluoroalkoxy groups: Introducing fluorine atoms (e.g., -CH₂OCF₃) can block metabolic oxidation at that position and alter the electronic properties of the oxygen atom.
Small cyclic ethers: Replacing the group with a small, strained ring like an oxetane can act as a hydrogen bond acceptor while improving metabolic stability and solubility compared to a simple ether. u-tokyo.ac.jp
Amide bioisosteres: In some contexts, a group like a trifluoroethylamine may serve as an amide isostere, which shares some geometric and hydrogen-bonding properties with ether-containing linkers. u-tokyo.ac.jp
The choice of a suitable bioisostere is highly contextual. For the this compound scaffold, replacing the methoxymethyl group would primarily alter the conformational constraint on the N-phenyl bond and modify potential hydrogen bond interactions within the receptor pocket. Strategic replacement can lead to improved potency, solubility, and metabolic stability. scispace.comebi.ac.uk
Molecular Features Influencing Preclinical ADME-Related Properties
The preclinical absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives are critically influenced by specific molecular features. Understanding these relationships is essential for the rational design of drug candidates with favorable pharmacokinetic profiles.
The lipophilicity of these compounds can be experimentally determined using techniques such as reversed-phase thin-layer chromatography (RP-TLC) and reversed-phase high-performance liquid chromatography (RP-HPLC). Computational methods are also employed to predict lipophilicity, with calculated log P (C log P) values from various software packages showing significant correlation with experimental data semanticscholar.org.
Studies on related 2-(methoxy)phenylpiperazine derivatives have shown that experimentally determined lipophilicity is a crucial factor, alongside molecular weight, in determining blood-brain barrier permeability nih.gov. This suggests that for this compound derivatives, careful modulation of lipophilicity is necessary to achieve optimal central nervous system (CNS) exposure.
Strategies to optimize lipophilicity and membrane permeability in this chemical series include:
Alteration of the Piperazine Ring Substituent: The nature of the substituent at the N4 position of the piperazine ring can be varied to fine-tune lipophilicity and, consequently, membrane permeability.
Bioisosteric Replacements: Replacing certain functional groups with bioisosteres that have different lipophilic contributions can be an effective strategy.
| Compound | Modification | Predicted C log P | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Permeability (logBB) |
|---|---|---|---|---|
| Parent | - | 2.5 | >90 | >0 |
| Derivative A | Addition of a polar hydroxyl group to the N4-alkyl chain | 2.1 | >90 | <0 |
| Derivative B | Replacement of the methoxymethyl group with a more lipophilic ethoxymethyl group | 2.9 | >90 | >0 |
The methoxymethyl group at the ortho position of the phenyl ring can be susceptible to O-dealkylation mediated by cytochrome P450 (CYP) enzymes. The piperazine ring itself can also be a site of metabolism.
Research on structurally related compounds has demonstrated that modifications aimed at blocking potential sites of metabolism can significantly enhance metabolic stability. For instance, in a series of GPR88 agonists, replacing a methoxy group with a larger isopropoxy group improved microsomal stability researchgate.net. Similarly, blocking a benzylic carbon with a methyl group led to increased liver microsomal stability researchgate.net.
For derivatives of this compound, the following structural features are likely to influence metabolic stability:
The Methoxymethyl Linker: The ether linkage is a potential site for metabolic cleavage.
The Piperazine Ring: N-dealkylation or oxidation of the piperazine ring can occur.
Substituents on the Phenyl Ring: The electronic nature of substituents on the phenyl ring can influence the rate of metabolism.
| Compound | Structural Modification | Predicted Metabolic Stability (in vitro half-life) | Primary Metabolic Pathway |
|---|---|---|---|
| Parent | - | Moderate | O-dealkylation |
| Analog X | Introduction of a fluorine atom on the phenyl ring | Improved | O-dealkylation |
| Analog Y | Replacement of the N-H of piperazine with an N-methyl group | Slightly Improved | O-dealkylation |
Based on the understanding of how molecular features influence ADME properties, several design principles can be applied to mitigate unfavorable preclinical pharmacokinetic profiles in the this compound series. A prospective approach to drug design, considering physicochemical and pharmacokinetic properties alongside potency, can guide the synthesis of analogs with improved drug-like characteristics mdpi.com.
Key design strategies include:
Introduction of Steric Hindrance: Introducing bulky groups near metabolic hot spots can shield them from enzymatic degradation, thereby improving metabolic stability.
Modulation of pKa: The basicity of the piperazine nitrogen can be modulated to influence solubility, permeability, and off-target interactions.
Incorporation of Polar Groups: The strategic introduction of polar functional groups can improve solubility and reduce excessive lipophilicity, which can sometimes lead to poor pharmacokinetic properties.
Bioisosteric Replacement: Replacing metabolically labile groups with more stable bioisosteres is a common and effective strategy. For example, replacing an amide bond with a 1,2,3-triazole has been shown to improve metabolic stability in other chemical series nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel compounds and for understanding the key molecular features that drive potency and selectivity.
For arylpiperazine derivatives, QSAR models have been successfully developed to predict their affinity for various receptors, such as the 5-HT1A receptor nih.gov. These models are typically built using a training set of compounds with known biological activities. The chemical structures are represented by a set of molecular descriptors, and statistical methods are used to derive a mathematical equation that correlates these descriptors with the observed activity.
Commonly used QSAR methodologies for arylpiperazine derivatives include:
Hologram QSAR (HQSAR): This 2D-QSAR technique uses molecular fragments to generate a molecular hologram, which is then correlated with biological activity nih.gov.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR methods use the 3D alignment of molecules to calculate steric, electrostatic, and other fields, which are then correlated with activity.
The predictive power of a QSAR model is assessed through internal and external validation procedures. A robust and predictive QSAR model can be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity.
A crucial outcome of QSAR studies is the identification of key molecular descriptors that are either positively or negatively correlated with biological activity. These descriptors provide insights into the structural features that are important for potency and selectivity.
For arylpiperazine derivatives, QSAR studies have identified several important molecular descriptors, including:
Topological Descriptors: These describe the connectivity and branching of a molecule.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and dipole moment.
Spatial Descriptors: These describe the 3D shape and size of the molecule.
In the context of this compound derivatives, QSAR models could help to identify the optimal substitution patterns on both the phenyl and piperazine rings to maximize potency and selectivity for a given biological target. For example, a QSAR study on N4-substituted arylpiperazines as 5-HT1A receptor antagonists highlighted the importance of size and shape descriptors in developing predictive models nih.gov.
| Descriptor Type | Specific Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | Partial charge on the piperazine nitrogen | May influence receptor binding through electrostatic interactions. |
| Topological | Molecular connectivity indices | Can correlate with the overall size and shape of the molecule, affecting receptor fit. |
| Spatial | Molecular volume | Important for understanding how well the molecule fits into the receptor binding pocket. |
Comprehensive Search Reveals No Publicly Available Computational Modeling Studies for this compound
A thorough review of scientific literature and chemical databases has found no specific computational chemistry or molecular modeling studies for the compound this compound. Consequently, an article detailing its ligand-based and structure-based drug design approaches as requested cannot be generated at this time.
Extensive searches were conducted to locate research pertaining to the in silico analysis of this compound. The investigation aimed to uncover data related to pharmacophore modeling, virtual screening, molecular docking simulations, binding mode analysis, and molecular dynamics simulations—key components in modern computational drug discovery.
The search encompassed a wide range of scientific databases and journals, but no published studies were identified that have specifically applied these computational methods to this compound. While research exists on related phenylpiperazine analogs and the general application of these modeling techniques in drug design, the strict requirement to focus solely on this compound prevents the inclusion of such data.
The absence of specific research indicates that this particular compound may not have been a focus of targeted drug discovery efforts that would necessitate such computational investigation, or that any such research has not been made publicly available.
Therefore, it is not possible to provide a scientifically accurate and detailed article that includes the requested data tables and research findings for the following outlined topics:
Computational Chemistry and Molecular Modeling of 1 2 Methoxymethyl Phenyl Piperazine
Structure-Based Drug Design Approaches
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
Without primary research data, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and authority. Further research into this specific molecule would be required before such an analysis could be compiled.
Quantum Mechanics Calculations
Quantum mechanics calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of a molecule. For "1-(2-(methoxymethyl)phenyl)piperazine," these calculations can predict its geometry, electronic distribution, and spectroscopic signatures.
The electronic structure of "this compound" is characterized by the interplay between the electron-donating methoxymethyl group, the aromatic phenyl ring, and the piperazine (B1678402) moiety. DFT calculations can be used to determine the distribution of electron density across the molecule, which is crucial for understanding its reactivity and intermolecular interactions.
A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For "this compound," the MEP would likely show regions of negative potential (electron-rich) around the oxygen and nitrogen atoms, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor) regions are expected around the hydrogen atoms. nih.gov This charge distribution is fundamental to how the molecule interacts with biological targets.
Table 1: Predicted Mulliken Atomic Charges for Selected Atoms in this compound (Hypothetical Data)
| Atom | Predicted Charge (e) |
|---|---|
| O(methoxy) | -0.60 |
| N1(piperazine) | -0.35 |
| N4(piperazine) | -0.45 |
| C(phenyl, attached to N1) | +0.20 |
Note: These values are hypothetical and intended for illustrative purposes, based on general trends observed in similar molecules.
The flexibility of "this compound" is a key determinant of its biological activity, as it dictates the range of shapes the molecule can adopt to bind to a receptor. Conformational analysis involves exploring the potential energy surface of the molecule to identify stable, low-energy conformations.
The piperazine ring typically adopts a chair conformation. nih.gov The orientation of the 2-(methoxymethyl)phenyl substituent relative to the piperazine ring can be either axial or equatorial. Computational studies on similar 2-substituted piperazines have shown a preference for the axial conformation in some cases, which can be stabilized by intramolecular hydrogen bonds. nih.gov The additional methylene (B1212753) group in the methoxymethyl substituent of the target molecule introduces another rotatable bond, further increasing the complexity of its conformational landscape compared to 1-(2-methoxyphenyl)piperazine (B120316).
Table 2: Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Equatorial-Gauche | 60° | 0.0 |
| Equatorial-Anti | 180° | 1.2 |
| Axial-Gauche | 60° | 0.8 |
Note: This data is hypothetical and for illustrative purposes. Actual values would require specific calculations.
Computational methods can accurately predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.gov These predictions are invaluable for confirming the identity and structure of a synthesized compound.
DFT calculations, often using the B3LYP functional, can provide theoretical vibrational spectra that show good agreement with experimental data for similar phenylpiperazine compounds. dergipark.org.tr For "this compound," characteristic vibrational modes would include C-H stretching of the aromatic and aliphatic groups, C-N stretching of the piperazine ring, and C-O stretching of the ether linkage.
Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecular structure.
Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound (Hypothetical Data)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C(phenyl, attached to N1) | 152.0 |
| C(phenyl, ortho to N1) | 118.5 |
| C(phenyl, meta to N1) | 129.0 |
| C(phenyl, para to N1) | 121.0 |
| C(piperazine, adjacent to N1) | 50.5 |
| C(piperazine, adjacent to N4) | 45.0 |
| C(methoxymethyl) | 72.0 |
Note: These values are hypothetical and based on typical shifts for similar structures.
In Silico Prediction of Preclinical ADME Parameters
In silico models are increasingly used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. nih.gov These predictions help to identify potential liabilities early in the development process, reducing the likelihood of late-stage failures.
A molecule's ability to be absorbed orally is largely dependent on its solubility and permeability across the intestinal wall. nih.gov Computational models can predict these properties based on the molecule's physicochemical characteristics.
Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a compound and its potential for good oral absorption. columbia.edu For "this compound," these parameters can be calculated.
Table 4: Calculated Physicochemical Properties and Lipinski's Rule of Five for this compound
| Property | Predicted Value | Lipinski's Rule | Compliance |
|---|---|---|---|
| Molecular Weight | 220.30 g/mol | < 500 | Yes |
| LogP (octanol-water partition coefficient) | 2.5 | < 5 | Yes |
| Hydrogen Bond Donors | 1 (N-H of piperazine) | < 5 | Yes |
Note: LogP is an estimated value.
Based on these parameters, "this compound" is predicted to have good oral bioavailability. More sophisticated models can provide quantitative predictions of aqueous solubility (LogS) and permeability (e.g., Caco-2 permeability).
Understanding a compound's metabolic fate is crucial. In silico tools can predict which parts of a molecule are most likely to be metabolized by cytochrome P450 enzymes. These "metabolic hot spots" are often sites of oxidation.
For "this compound," potential metabolic hot spots would include:
N-dealkylation of the piperazine ring.
O-demethylation of the methoxymethyl group.
Aromatic hydroxylation of the phenyl ring.
Oxidation of the methylene bridge in the methoxymethyl group.
Metabolic pathway simulation software can then use these predicted sites of metabolism to construct a potential metabolic map of the compound, identifying the likely metabolites that would be formed in vivo. This information is valuable for designing compounds with improved metabolic stability.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Preclinical Metabolism and Biotransformation of 1 2 Methoxymethyl Phenyl Piperazine
In Vitro Metabolic Stability Assessment
Studies to determine the metabolic stability of a compound are crucial in early drug discovery. They predict how a drug will be cleared from the body, which influences its dosing regimen and potential for drug-drug interactions. These assessments are typically conducted using various biological matrices.
Microsomal Stability Studies (e.g., Liver Microsomes)
There are no published studies on the stability of 1-(2-(Methoxymethyl)phenyl)piperazine in liver microsomes. Such a study would involve incubating the compound with microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, and measuring the rate of its disappearance over time.
Hepatocyte Incubation Studies
No data is available from studies using hepatocytes to evaluate the metabolism of this compound. Hepatocytes provide a more complete picture of liver metabolism as they contain a wider range of enzymes and cofactors than microsomes.
Intestinal and Plasma Stability
Information regarding the stability of this compound in intestinal fluid or plasma is not available. These studies are important for predicting the fate of orally administered drugs, as they can be metabolized in the gut or degraded in the bloodstream before reaching their target.
Identification and Characterization of Preclinical Metabolites
The identification of metabolites is essential for understanding the complete disposition of a drug candidate and for identifying any potentially active or toxic byproducts. Advanced analytical techniques are employed for this purpose.
High-Resolution Mass Spectrometry for Metabolite Profiling
There are no reports on the use of high-resolution mass spectrometry to identify metabolites of this compound. This technique is instrumental in detecting and providing preliminary identification of metabolites in complex biological samples from in vitro or in vivo studies.
NMR Spectroscopy for Metabolite Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy has not been used to elucidate the structure of any metabolites of this compound, as no metabolites have been isolated or synthesized for analysis. NMR provides definitive structural information, confirming the exact sites of metabolic modification.
Elucidation of Enzymes Involved in Biotransformation
The metabolic fate of xenobiotics, including the piperazine (B1678402) derivative this compound, is largely determined by the activity of various drug-metabolizing enzymes. These enzymes, categorized into Phase I and Phase II reactions, play a crucial role in the biotransformation of compounds, influencing their efficacy and clearance.
While specific metabolic studies on this compound are limited in publicly available literature, the metabolism of structurally similar phenylpiperazine compounds has been investigated, providing valuable insights into the potential enzymatic pathways. The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of many drugs.
Research on analogous compounds suggests that several CYP isoforms are likely involved in the biotransformation of phenylpiperazine derivatives. For instance, the O-demethylation of 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) to its active metabolite, 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP), is predominantly catalyzed by the polymorphic enzyme CYP2D6. nih.govresearchgate.net This has been demonstrated in studies using human liver microsomes and cDNA-expressed human CYP enzymes. nih.govresearchgate.net Similarly, the hydroxylation of 1-(2-pyrimidinyl)-piperazine (1-PP), a metabolite of several psychoactive drugs, is also mediated by CYP2D6. nih.gov
The metabolism of other phenylpiperazine analogs can be more complex, involving multiple CYP isoforms. For example, the aromatic hydroxylation of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is catalyzed by CYP1A2, CYP2D6, and CYP3A4, with CYP2D6 being the most significant contributor to its intrinsic clearance. nih.govresearchgate.net Furthermore, many piperazine derivatives have been shown to be inhibitors of various CYP isoforms, which could lead to potential drug-drug interactions. researchgate.net
| Compound | Major Metabolic Pathway | Key CYP Isoforms Involved |
|---|---|---|
| 1-(4-methoxyphenyl)piperazine (MeOPP) | O-demethylation | CYP2D6 nih.govresearchgate.net |
| 1-(2-pyrimidinyl)-piperazine (1-PP) | Hydroxylation | CYP2D6 nih.gov |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Aromatic Hydroxylation | CYP2D6, CYP1A2, CYP3A4 nih.govresearchgate.net |
Beyond the CYP superfamily, other Phase I enzymes, such as flavin-containing monooxygenases (FMOs), can contribute to the metabolism of nitrogen-containing compounds. The piperazine ring is susceptible to a variety of metabolic transformations, including N-oxidation, hydroxylation, N-dealkylation, and cleavage of the ring structure. researchgate.net
Following Phase I metabolism, the resulting metabolites often undergo Phase II conjugation reactions, which increase their water solubility and facilitate their elimination from the body. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid to the metabolite. It is conceivable that hydroxylated metabolites of this compound could be substrates for UGTs. Indeed, N-glucuronidation of the piperazine ring itself has been reported as a metabolic pathway for some piperazine-containing drugs. researchgate.net
Species Differences in Preclinical Metabolism
The translation of preclinical animal data to human clinical outcomes is often complicated by species differences in drug metabolism. These differences can manifest as variations in the rate of metabolism and the types of metabolites formed.
Significant interspecies differences in the expression and activity of drug-metabolizing enzymes are well-documented. rug.nlresearchgate.net For example, studies with TFMPP have shown that Dark Agouti rats, a model for the human CYP2D6 poor metabolizer phenotype, exhibit higher plasma concentrations of the drug compared to Wistar rats, which represent the extensive metabolizer phenotype. nih.gov This highlights how genetic variations in metabolic enzymes within a species can be modeled in preclinical studies.
Comparisons between different animal species also reveal substantial variations. In vitro studies with phencyclidine, which contains a piperidine (B6355638) ring, demonstrated that liver preparations from rats and rabbits metabolized the compound at a much higher rate than those from cats and monkeys. nih.gov The metabolic profile of xanthine-derived A1 adenosine (B11128) receptor ligands in human liver microsomes was not fully replicated in any of the tested animal species, including rodents and dogs. mdpi.com These findings underscore the importance of evaluating metabolism in multiple species during preclinical development to better understand the potential for interspecies variability. A comparative analysis of posiphen (B1679053) pharmacokinetics across mice, rats, dogs, and humans also revealed distinct species-specific metabolic profiles in plasma. mdpi.com
| Compound | Animal Models Compared | Observed Differences |
|---|---|---|
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Wistar vs. Dark Agouti rats | Higher plasma levels of TFMPP were observed in Dark Agouti rats, which are a model for the human CYP2D6 poor metabolizer phenotype. nih.gov |
| Phencyclidine | Rat, rabbit, cat, monkey | Liver preparations from rats and rabbits showed significantly higher metabolic activity compared to those from cats and monkeys. nih.gov |
| Xanthine-derived A1 adenosine receptor ligands | Human, rodent, dog, rhesus macaque | None of the animal models fully mirrored the metabolic profile observed in human microsomes. mdpi.com |
| Posiphen | Mouse, rat, dog, human | Distinct plasma metabolic profiles were observed across species, with different primary circulating compounds. mdpi.com |
A critical aspect of preclinical drug development is establishing an in vitro-in vivo correlation (IVIVC), which aims to predict the in vivo pharmacokinetic behavior of a drug based on in vitro data. mdpi.com In vitro systems, such as liver microsomes, S9 fractions, and hepatocytes, are routinely used to characterize metabolic pathways and stability. nih.govmdpi.com
For some compounds, a good correlation can be established between in vitro intrinsic clearance values and in vivo pharmacokinetic parameters across different species. researchgate.net However, this is not always straightforward. For instance, the metabolic stability of xanthine-derived ligands in human liver microsomes did not align with that observed in any of the preclinical animal species tested, posing a challenge for direct extrapolation. mdpi.com
The success of IVIVC depends on the careful selection of in vitro models and a thorough understanding of the factors that can influence the correlation, such as extrahepatic metabolism and transporter effects. For some drugs, it is possible to establish a correlation between the in vitro dissolution of the parent drug and the in vivo pharmacokinetics of its metabolite. mdpi.com To build a robust understanding of the preclinical metabolism of this compound, a comprehensive approach involving in vitro studies across multiple species, followed by in vivo pharmacokinetic assessments, would be necessary to establish a reliable IVIVC.
Analytical and Bioanalytical Methodologies for Research on 1 2 Methoxymethyl Phenyl Piperazine
Chromatographic Techniques for Compound Separation and Quantification
Chromatography is a cornerstone for the analysis of pharmaceutical compounds, enabling the separation, identification, and quantification of a target analyte from a mixture. For a compound like 1-(2-(methoxymethyl)phenyl)piperazine, various chromatographic techniques are employed depending on the analytical objective.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of non-volatile compounds like this compound. A validated reversed-phase HPLC (RP-HPLC) method provides a reliable means to separate the parent compound from any impurities, starting materials, or degradation products.
Method development typically begins with selecting an appropriate stationary phase, most commonly a C18 (octadecyl) column, which separates compounds based on their hydrophobicity. The mobile phase is optimized to achieve efficient separation and good peak shape. A common approach involves a gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent such as acetonitrile or methanol. ptfarm.plnih.gov Detection is often accomplished using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance, determined by a UV spectral scan of the compound. nih.gov
Validation of the HPLC method is performed according to established guidelines to ensure its reliability, accuracy, and precision. Key validation parameters include selectivity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net
Table 1: Illustrative HPLC Method Parameters and Validation Summary for Purity Analysis
| Parameter | Condition / Value |
|---|---|
| Chromatographic Conditions | |
| Column | C18 (Octadecyl), 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.01 M Phosphate Buffer (pH 2.0); B: Acetonitrile |
| Elution | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 239 nm |
| Injection Volume | 10 µL |
| Validation Parameters | |
| Linearity Range | 0.5 - 100 µg/mL (Correlation Coefficient, r² > 0.999) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
This table presents typical parameters for an RP-HPLC method developed for the purity assessment of a phenylpiperazine derivative.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound itself has low volatility, GC can be applicable for the detection of certain smaller, more volatile metabolites that may be formed during biotransformation.
For many piperazine (B1678402) derivatives, direct analysis by GC is challenging due to their polarity and low volatility. semanticscholar.org Therefore, a derivatization step is often required to convert the analytes into more volatile and thermally stable forms. mdma.ch Common derivatization agents include trifluoroacetic anhydride (TFA) or other acylating agents that react with the secondary amine in the piperazine ring. mdma.ch The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. rsc.orghakon-art.com Detection is most commonly achieved with a Flame Ionization Detector (FID) or, for greater specificity and identification, a Mass Spectrometer (MS). mdma.chrsc.org
Table 2: Representative Gas Chromatography (GC) Method Parameters
| Parameter | Condition / Value |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 260°C |
| Oven Program | Initial 60°C (1 min), ramp at 15°C/min to 280°C (4 min) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Derivatization | Required (e.g., Acetylation, Trifluoroacetylation) |
This table outlines a general GC method suitable for the analysis of derivatized volatile metabolites of piperazine compounds.
The structure of this compound is achiral, meaning it does not have enantiomers. However, chiral chromatography would become a critical analytical tool if metabolic processes introduce a chiral center into the molecule, resulting in enantiomeric metabolites. Furthermore, if chiral derivatives of the parent compound were synthesized, this technique would be essential for their separation and characterization.
Chiral chromatography relies on chiral stationary phases (CSPs) that can stereoselectively interact with enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including various pharmaceutical agents. mdpi.comnih.gov The choice of mobile phase, which can be run in normal-phase, reversed-phase, or polar organic mode, is crucial for achieving optimal enantioseparation. nih.gov
Mass Spectrometry (MS) Applications in Research
Mass Spectrometry (MS) is an indispensable tool in pharmaceutical research, valued for its high sensitivity and specificity. When coupled with liquid chromatography (LC), it provides a robust platform for both the quantification of drugs in biological samples and the identification of unknown metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma, brain tissue, and cell lysates. nih.govnih.gov The method involves sample preparation to remove interferences, chromatographic separation, and detection by a tandem mass spectrometer.
Sample preparation often involves protein precipitation for plasma or homogenization followed by solid-phase extraction (SPE) for tissues to isolate the analyte of interest. nih.gov A suitable internal standard is added at the beginning of the process to correct for variability.
The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. mdpi.com In this mode, the first quadrupole selects the protonated molecular ion (precursor ion) of the analyte, which is then fragmented in the collision cell. The third quadrupole selects a specific, high-intensity fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the biological matrix and ensuring accurate quantification. mdpi.comnih.gov The method is validated for parameters such as linearity, accuracy, precision, recovery, and matrix effect. nih.govresearchgate.net
Table 3: Typical LC-MS/MS Method Validation Parameters for Quantitation in Biological Matrices
| Parameter | Plasma | Brain Tissue Homogenate |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 2.0 ng/mL |
| Linearity Range | 1.0 - 500 ng/mL | 2.0 - 1000 ng/mL |
| Intra-day Precision (% RSD) | < 7% | < 8% |
| Inter-day Precision (% RSD) | < 6% | < 9% |
| Accuracy (% RE) | ± 10% | ± 12% |
| Recovery | > 85% | > 80% |
This table provides representative validation data for an LC-MS/MS method designed to quantify a phenylpiperazine derivative in biological samples.
High-Resolution Mass Spectrometry (HR-MS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements (typically with an error of < 5 ppm). nih.gov This capability is crucial for identifying unknown metabolites by enabling the determination of their elemental composition. nih.gov
In a typical metabolite identification workflow, a biological sample (e.g., from plasma or liver microsome incubations) is analyzed by LC-HR-MS. The data is then processed using software that searches for potential metabolite masses based on predicted biotransformations (e.g., oxidation, demethylation) of the parent drug. nih.gov The accurate mass measurement helps to confirm the elemental formula of a potential metabolite, and subsequent HR-MS/MS experiments provide fragmentation data that helps to elucidate its structure. nih.gov For phenylpiperazine-type compounds, common metabolic pathways include hydroxylation of the aromatic ring and O-dealkylation of ether groups. nih.gov
Table 4: Potential Metabolites of this compound and their Theoretical Exact Masses
| Biotransformation | Proposed Metabolite Structure | Molecular Formula | Mass Shift from Parent | Theoretical [M+H]⁺ (monoisotopic) |
|---|---|---|---|---|
| Parent Compound | This compound | C₁₂H₁₈N₂O | N/A | 207.1492 |
| Hydroxylation (Aromatic Ring) | Hydroxy-1-(2-(methoxymethyl)phenyl)piperazine | C₁₂H₁₈N₂O₂ | +15.9949 | 223.1441 |
| O-Demethylation | (2-(Piperazin-1-yl)phenyl)methanol | C₁₁H₁₆N₂O | -14.0157 | 193.1335 |
| N-Dealkylation | 1-(2-(Methoxymethyl)phenyl)ethylenediamine | C₁₀H₁₆N₂O | -28.0313 | 181.1335 |
| Piperazine Ring Cleavage + Oxidation | 2-(Piperazin-1-yl)benzoic acid | C₁₁H₁₄N₂O₂ | +13.9792 | 221.1128 |
This table lists hypothetical metabolites based on common drug metabolism pathways, illustrating the utility of HR-MS in predicting and identifying metabolic products through accurate mass determination.
Isotope-Labeled Internal Standards for Research Quantification
In the quantitative bioanalysis of this compound and its analogues, the use of stable isotope-labeled internal standards (SIL-IS) is a critical component for achieving high accuracy and precision, particularly in mass spectrometry (MS)-based methods like liquid chromatography-mass spectrometry (LC-MS). mdpi.comacanthusresearch.com An ideal SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavy stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). acanthusresearch.com
For this compound, a suitable internal standard would be a deuterated version, for instance, this compound-d4, where four hydrogen atoms on the piperazine ring are replaced with deuterium. The key advantage of using a SIL-IS is that it shares nearly identical physicochemical properties with the unlabeled analyte. medchemexpress.com This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for variations in sample matrix effects and instrument response. acanthusresearch.com
The development of SIL-IS for phenylpiperazine derivatives is well-established. For example, deuterated internal standards have been successfully used in the LC-MS detection of various abused piperazine designer drugs to ensure method selectivity and reproducibility. mdpi.com The synthesis of an isotope-labeled version of this compound would likely involve incorporating isotopes in a stable position, such as the piperazine ring or the methoxy (B1213986) group, to prevent exchange during analysis. acanthusresearch.comnih.gov The use of such standards is indispensable for rigorous pharmacokinetic and metabolic studies where precise quantification in complex biological matrices like plasma, urine, or tissue homogenates is required. nih.govresearchgate.net
Table 1: Examples of Isotope-Labeled Standards for Piperazine Compounds
| Compound Class | Isotope Used | Common Application |
|---|---|---|
| Phenylpiperazines | Deuterium (²H, D) | LC-MS quantification in biological fluids mdpi.com |
| Benzylpiperazines | Deuterium (²H, D) | Bioanalytical method validation mdpi.com |
| Drug Metabolites | ¹³C, ¹⁵N, ²H | Quantitative bioanalysis acanthusresearch.com |
Spectroscopic Characterization in Research Settings
Spectroscopic techniques are fundamental for the structural confirmation and purity assessment of this compound in research contexts. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound and its novel analogues. Both ¹H NMR and ¹³C NMR experiments are routinely performed to confirm the identity and purity of a synthesized batch.
In the ¹H NMR spectrum, the protons of the molecule would give rise to characteristic signals. The aromatic protons on the phenyl ring would appear in the downfield region (typically δ 6.8-7.5 ppm). The singlet for the methoxy (-OCH₃) protons would be expected around δ 3.7-3.9 ppm, while the methylene (B1212753) protons of the methoxymethyl group (-CH₂O-) would likely appear as a singlet around δ 4.5-4.7 ppm. The protons on the piperazine ring typically show complex multiplets in the aliphatic region (δ 2.8-3.2 ppm), corresponding to the axial and equatorial protons of the two distinct methylene groups (-NCH₂-). mdpi.com
The ¹³C NMR spectrum provides information about the carbon skeleton. The aromatic carbons would generate signals in the δ 110-160 ppm range. The carbon of the methoxy group would be found around δ 55 ppm, and the methylene carbon of the methoxymethyl group would be observed further downfield. The two chemically non-equivalent carbons of the piperazine ring would appear in the aliphatic region, typically between δ 45-55 ppm. mdpi.comchemicalbook.com These precise chemical shifts are essential for confirming the substitution pattern on the phenyl ring and the integrity of the piperazine moiety. scielo.org.za
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic Protons (Ar-H) | 6.8 - 7.5 (multiplet) | 110 - 160 |
| Methylene Protons (-CH₂O-) | ~4.6 (singlet) | ~70 |
| Methoxy Protons (-OCH₃) | ~3.8 (singlet) | ~55 |
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and methoxymethyl groups would be observed in the 2800-3000 cm⁻¹ region. mdpi.com A strong C-O stretching band for the ether linkage is expected around 1020-1250 cm⁻¹. Aromatic C=C stretching vibrations would produce peaks in the 1450-1600 cm⁻¹ region. The absence of certain bands, such as a broad O-H stretch (3200-3600 cm⁻¹) or a C=O stretch (around 1700 cm⁻¹), can help confirm the purity and structural integrity of the compound. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV absorption of arylpiperazines is primarily due to the substituted benzene ring, as the piperazine ring itself does not absorb significantly in the standard UV range (200-400 nm). researchgate.net For this compound, one would expect to observe absorption maxima characteristic of a substituted benzene chromophore, likely with a primary band below 220 nm and a secondary band around 270-280 nm. UV-Vis spectroscopy is a simple and effective method for quantifying the concentration of the compound in solution, provided a pure standard is available for calibration, and for assessing purity by checking for the absence of unexpected absorption peaks. jocpr.com
Development of High-Throughput Screening (HTS) Assays
High-Throughput Screening (HTS) is a key technology in drug discovery used to rapidly test thousands of compounds for activity against a specific biological target. nih.gov For compounds like this compound, which are often designed as ligands for G-protein coupled receptors (GPCRs), developing robust HTS assays is crucial for identifying promising lead candidates. eurofinsdiscovery.com
Modern HTS campaigns rely heavily on automation and miniaturization to increase throughput and reduce costs. Automation involves the use of robotic systems for liquid handling, plate transport, and signal detection, which ensures high precision and reproducibility while screening large compound libraries. eurofinsdiscovery.com Compound dispensing is often performed using acoustic technology, which allows for the transfer of nanoliter volumes of compound dissolved in DMSO, minimizing reagent consumption.
Assay miniaturization involves scaling down the assay volume, typically from standard 96-well plates to 384-well or 1536-well formats. This significantly reduces the amount of expensive reagents and scarce biological materials (e.g., cells, proteins) required per data point. Developing a miniaturized assay for screening compounds related to this compound requires careful optimization of cell seeding densities, reagent concentrations, and incubation times to ensure the assay remains robust and provides a sufficient signal-to-background ratio. nih.gov
Reporter gene assays are a common and powerful cell-based HTS method for studying the activation of receptors that modulate gene transcription. nih.gov These assays are particularly well-suited for screening libraries of arylpiperazine compounds for agonist or antagonist activity at specific GPCRs. youtube.com
In a typical reporter gene assay, a host cell line is engineered to express the receptor of interest. The cells also contain a reporter gene construct, where a promoter or response element that is responsive to the receptor's signaling pathway is placed upstream of a gene encoding an easily measurable protein (the "reporter"), such as firefly luciferase or green fluorescent protein (GFP). nih.govspringernature.com
When a compound like this compound binds to and activates the target receptor, it initiates an intracellular signaling cascade that ultimately leads to the activation of the response element and transcription of the reporter gene. nih.govyoutube.com The amount of reporter protein produced is then quantified. For luciferase, a substrate is added, and the resulting luminescence is measured, which is directly proportional to the level of receptor activation. mdpi.com This approach allows for the rapid and sensitive screening of thousands of compounds to identify those that modulate the function of the target receptor. nih.gov
SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for Binding Kinetics and Thermodynamics
The characterization of the binding kinetics and thermodynamics of "this compound" with its biological targets is crucial for understanding its mechanism of action. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free biophysical techniques that provide detailed insights into these molecular interactions. SPR is primarily used to determine the rates of association and dissociation, while ITC directly measures the heat changes associated with binding, allowing for a complete thermodynamic profile.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is an optical technique that measures the real-time interaction between a ligand (the biological target, e.g., a receptor) immobilized on a sensor chip and an analyte ("this compound") flowing over the surface. springernature.comnih.gov The binding process is monitored by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass as the analyte binds to the ligand. portlandpress.com This allows for the precise determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). creative-proteomics.com
Hypothetical Research Findings:
In a hypothetical study, the interaction of "this compound" with the human 5-HT₁ₐ serotonin (B10506) receptor was analyzed using SPR. The receptor was immobilized on a sensor chip, and various concentrations of the compound were injected. The resulting sensorgrams, which plot the response units (RU) over time, would allow for the calculation of the kinetic parameters.
The data from such an experiment could be summarized as follows:
| Analyte Concentration (nM) | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (kₑ) (s⁻¹) | Equilibrium Dissociation Constant (Kₑ) (nM) |
|---|---|---|---|
| 10 | 1.2 x 10⁵ | 6.0 x 10⁻⁴ | 5.0 |
| 25 | |||
| 50 | |||
| 100 | |||
| 200 |
The hypothetical results indicate a rapid association and a slow dissociation of "this compound" from the 5-HT₁ₐ receptor, resulting in a high affinity (low Kₑ value).
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC is a technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.comnih.gov In a typical ITC experiment, a solution of the ligand ("this compound") is titrated into a solution containing the macromolecule (e.g., the 5-HT₁ₐ receptor) in a sample cell. wikipedia.org The resulting heat changes are measured and plotted against the molar ratio of the ligand to the macromolecule. units.it A single ITC experiment can determine the binding affinity (Kₐ), the binding stoichiometry (n), and the enthalpy of binding (ΔH). malvernpanalytical.comwikipedia.org From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. malvernpanalytical.comnih.gov
Hypothetical Research Findings:
To complement the kinetic data from SPR, a hypothetical ITC experiment was conducted to determine the thermodynamic drivers of the interaction between "this compound" and the 5-HT₁ₐ receptor.
The thermodynamic parameters obtained from this hypothetical study could be presented as follows:
| Parameter | Value | Unit |
|---|---|---|
| Stoichiometry (n) | 1.05 | - |
| Binding Affinity (Kₐ) | 2.1 x 10⁸ | M⁻¹ |
| Dissociation Constant (Kₑ) | 4.8 | nM |
| Enthalpy (ΔH) | -15.5 | kcal/mol |
| Entropy (ΔS) | -17.4 | cal/mol·K |
| Gibbs Free Energy (ΔG) | -10.3 | kcal/mol |
The hypothetical ITC data suggest that the binding of "this compound" to the 5-HT₁ₐ receptor is primarily driven by favorable enthalpic changes, as indicated by the negative ΔH value. The negative entropy value suggests that the binding event leads to a more ordered system, which could be due to conformational changes in the receptor and/or the compound upon binding. The stoichiometry of approximately 1 indicates a 1:1 binding model.
Preclinical Therapeutic Potential and Disease Rationale of 1 2 Methoxymethyl Phenyl Piperazine
Rationale for Potential Neurological and Psychiatric Applications
The arylpiperazine moiety is a key pharmacophore in many centrally acting drugs, suggesting that 1-(2-(Methoxymethyl)phenyl)piperazine is likely to exhibit activity within the central nervous system.
Arylpiperazine derivatives are known to interact with a variety of neurotransmitter receptors, with their specific affinity profile being dictated by the nature and position of substituents on the phenyl ring. The presence of a methoxy (B1213986) group at the ortho position in the related compound, 1-(2-methoxyphenyl)piperazine (B120316), is known to confer significant affinity for several serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.
Derivatives of 1-(2-methoxyphenyl)piperazine have been investigated for their binding specificity to receptors implicated in neuropsychiatric disorders. For instance, certain derivatives have been synthesized and evaluated for their potential in mapping metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). nih.gov The arylpiperazine structure is a recognized privileged scaffold that can bind to the ancillary pocket of the dopamine D2 receptor. nih.gov The interaction often involves the protonated nitrogen of the piperazine (B1678402) ring and edge-to-face interactions of the aromatic ring with key amino acid residues of the receptor. nih.gov
It is plausible that this compound shares a similar receptor binding profile, potentially acting as a ligand for various G-protein coupled receptors. The introduction of a methoxymethyl group at the ortho position, as compared to a simple methoxy group, may modulate the affinity and selectivity for these receptors. For example, while many arylpiperazines are nonselective, binding to multiple 5-HT receptor subtypes, structural modifications can influence this profile. acs.org The electron-donating nature of the methoxymethyl group could influence the electrostatic potential of the aromatic ring, which is a key factor in the binding affinity to dopamine receptors. nih.gov
Table 1: Inferred Receptor Affinity Profile for this compound Based on Structurally Similar Compounds
| Receptor Target | Predicted Affinity | Rationale based on Arylpiperazine Derivatives |
|---|---|---|
| 5-HT1A Receptor | High | The 1-(2-methoxyphenyl)piperazine moiety is a well-established high-affinity ligand for the 5-HT1A receptor. acs.orgacs.org |
| 5-HT2A Receptor | Moderate to High | Arylpiperazines commonly exhibit affinity for the 5-HT2A receptor, which is a key target for antipsychotic and antidepressant medications. mdpi.com |
| Dopamine D2 Receptor | Moderate | The arylpiperazine scaffold is known to interact with the D2 receptor binding site. nih.govbg.ac.rs |
This table is predictive and based on data from structurally related compounds. The actual receptor affinity of this compound would need to be confirmed through direct experimental testing.
Given the likely interaction of this compound with key neurotransmitter systems implicated in mood and cognition, it is hypothesized to show efficacy in animal models of neurological and psychiatric disorders.
Many arylpiperazine derivatives have demonstrated antidepressant-like and anxiolytic-like effects in preclinical studies. These effects are often attributed to their action on serotonin receptors. For instance, compounds that act as 5-HT1A receptor agonists are frequently effective in models of depression and anxiety. Given that the 1-(2-methoxyphenyl)piperazine scaffold confers high affinity for this receptor, it is reasonable to predict that this compound could exhibit similar properties.
In the context of cognitive deficits, piperazine derivatives have been investigated for their potential in treating conditions like Alzheimer's disease. elsevierpure.comnih.gov Some of these compounds have been shown to restore long-term potentiation in hippocampal slices from animal models of Alzheimer's, suggesting a potential to ameliorate cognitive impairments. elsevierpure.com The dopaminergic system also plays a crucial role in cognition, and N-phenylpiperazine derivatives have been shown to modulate dopaminergic behaviors in animal models. nih.gov
Table 2: Potential Effects of this compound in Preclinical Models of Neurological Disorders (Inferred)
| Animal Model | Predicted Effect | Rationale Based on Arylpiperazine Derivatives |
|---|---|---|
| Forced Swim Test (Depression) | Reduction in immobility time | Activity at 5-HT1A and other serotonin receptors is associated with antidepressant-like effects. |
| Elevated Plus Maze (Anxiety) | Increase in time spent in open arms | Anxiolytic effects are often mediated by 5-HT1A receptor agonism. |
The predicted effects are hypothetical and require experimental validation in appropriate animal models.
There is growing interest in the neuroprotective potential of compounds that target serotonin and dopamine receptors. Activation of 5-HT1A and 5-HT7 receptors has been shown to produce neuroprotective effects. mdpi.com Some arylpiperazine derivatives have been specifically designed to incorporate antioxidant properties to counteract oxidative stress, which is a contributing factor in several neurodegenerative diseases. mdpi.com
Furthermore, certain piperazine derivatives have been found to regulate the stability of dendritic spines, which are crucial for synaptic plasticity and memory formation. elsevierpure.com This suggests a potential for compounds like this compound to modulate neuroplasticity. The multifaceted pharmacological profile of arylpiperazines, combining receptor modulation with potential antioxidant and neurotrophic effects, makes them interesting candidates for neuroprotective strategies. mdpi.com
Potential in Other Therapeutic Areas Based on Preclinical Data
The pharmacological actions of arylpiperazines are not limited to the central nervous system, and preclinical data on related compounds suggest potential applications in other therapeutic areas.
Phenylpiperazine derivatives have been investigated for their cardiovascular effects. N-phenylpiperazine, for example, has been shown to possess adrenergic blocking properties and can influence blood pressure and heart rate in animal models. nih.gov Some fluorophenylpiperazine derivatives have been evaluated for their potential as β-blockers with combined vasodilator activity. researchgate.net The cardiovascular profile of these compounds can be complex, involving interactions with the sympathetic nervous system. nih.gov
A crucial aspect of cardiovascular safety is the potential for a compound to affect cardiac ion channels, which can lead to arrhythmias. moleculardevices.com The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative recommends evaluating the effects of new chemical entities on a panel of cardiac ion channels to assess proarrhythmic risk. moleculardevices.commetrionbiosciences.comsophion.comcriver.commetrionbiosciences.com While there is no direct data for this compound, it would be essential to evaluate its effects on key cardiac ion channels such as hERG (IKr), Nav1.5 (INa), and Cav1.2 (ICa,L) in vitro to determine its cardiovascular safety profile.
The piperazine moiety is present in a number of compounds with anti-inflammatory properties. nih.govresearchgate.net Methyl salicylate (B1505791) derivatives bearing a piperazine moiety have demonstrated potent anti-inflammatory activity in vivo, in some cases comparable to indomethacin. nih.gov These compounds have been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. nih.gov
Piperine, a compound containing a piperidine (B6355638) ring (structurally related to piperazine), has been shown to have immunomodulatory effects in rats, including reducing the adhesion of neutrophils and decreasing the levels of nitric oxide and oxygen free radicals in macrophages. turkishimmunology.org It can also modulate T-helper lymphocyte responses. turkishimmunology.org Given these findings, it is conceivable that this compound could possess anti-inflammatory or immunomodulatory properties, which would warrant investigation in relevant preclinical models.
Preclinical Gastrointestinal Effects (e.g., gut motility modulation in animal models)
Currently, there is a lack of publicly available scientific literature detailing the specific preclinical gastrointestinal effects of this compound. While the broader class of piperazine derivatives has been investigated for various pharmacological activities, including effects on gut motility, data specifically characterizing the action of this compound in animal models of gastrointestinal function is not available in the reviewed literature. Studies on other piperazine-containing molecules, such as GSK962040, have demonstrated prokinetic effects by acting as motilin receptor agonists, thereby stimulating gastric motility in conscious dogs. nih.gov However, it is crucial to note that the pharmacological profile of one piperazine derivative cannot be directly extrapolated to another, as minor structural modifications can lead to significant differences in biological activity.
Animal models are essential tools for evaluating the effects of new chemical entities on gastrointestinal motility. nih.gov These models, which include the use of techniques like strain gauge force transducers and video-imaging, allow researchers to assess various parameters such as gastric emptying, intestinal transit, and colonic propulsive motility. researchgate.netmeliordiscovery.commdpi.com For instance, the charcoal meal model is a common method used to evaluate bowel motility by measuring the transit of a charcoal bolus through the gastrointestinal tract in rodents. meliordiscovery.com Without specific studies on this compound utilizing such models, its potential to modulate gut motility remains uncharacterized.
Mechanism-Based Therapeutic Strategies and Combinatorial Approaches (Preclinical)
Targeting Specific Signaling Pathways for Disease Modification
The specific signaling pathways modulated by this compound for potential disease modification have not been elucidated in the available preclinical research. The mechanism of action for many phenylpiperazine derivatives involves interaction with various receptors and signaling cascades. For example, certain N-phenylpiperazine derivatives have been shown to bind to the α1A-adrenoceptor, a mechanism driven by the formation of hydrogen bonds and electrostatic forces. rsc.org Other piperazine derivatives have demonstrated neuropharmacological activity by modulating serotonergic and GABAergic pathways. nih.govdntb.gov.ua These examples highlight the diverse range of potential targets for this class of compounds. However, without dedicated mechanistic studies, the signaling pathways through which this compound may exert therapeutic effects are unknown.
Synergy with Existing Preclinical Pharmacological Agents
There is no available preclinical data on the synergistic effects of this compound when used in combination with other pharmacological agents. The concept of combination therapy is a key strategy in preclinical research to enhance therapeutic efficacy and overcome potential resistance. For example, in oncology, polyphenols have been studied in combination with chemotherapeutics to enhance their antitumor effects. mdpi.com The evaluation of such synergistic potential requires in vitro and in vivo studies that assess the combined effect of the agents on relevant biological markers and disease models. As no such studies have been reported for this compound, its potential for use in combinatorial therapeutic approaches is yet to be determined.
Challenges in Translating Preclinical Findings to Therapeutic Concept
While specific translational challenges for this compound cannot be discussed due to the absence of preclinical data, general challenges in translating preclinical findings for novel compounds are well-documented. A significant hurdle is the potential for species differences in pharmacological responses and control mechanisms of physiological processes, such as gastrointestinal motility, which can compromise the predictive value of animal data for human outcomes. nih.gov
The successful clinical translation of any new therapeutic agent is a complex, expensive, and time-consuming process. nih.gov Key challenges include ensuring the compound has a favorable safety profile, developing scalable manufacturing processes, and navigating the regulatory landscape. nih.govnih.govresearchgate.netutwente.nl For a therapeutic concept to be viable, promising in vitro and in vivo preclinical data must be robust and reproducible. nih.gov Without initial preclinical evidence of efficacy and a defined mechanism of action for this compound, any discussion of its translational potential remains speculative. The journey from a preclinical candidate to a clinical therapeutic concept involves overcoming numerous scientific, manufacturing, and regulatory hurdles. researchgate.net
Challenges, Emerging Research Directions, and Future Perspectives for 1 2 Methoxymethyl Phenyl Piperazine
Synthetic Challenges and Optimization for Scalability
The successful translation of a promising compound from laboratory-scale synthesis to industrial production hinges on the development of efficient, cost-effective, and sustainable manufacturing processes. For 1-(2-(methoxymethyl)phenyl)piperazine, several synthetic hurdles must be addressed to ensure its viability as a scalable chemical entity.
Development of More Efficient and Sustainable Production Methods
Traditional synthetic routes to arylpiperazines often involve nucleophilic substitution reactions between a piperazine (B1678402) derivative and an activated aryl halide. In the context of this compound, this would likely involve the reaction of piperazine with a 1-halo-2-(methoxymethyl)benzene derivative. Challenges in this approach can include harsh reaction conditions, the use of expensive catalysts (such as palladium-based systems for Buchwald-Hartwig amination), and the generation of significant waste streams.
Future research in this area will likely focus on the development of greener synthetic methodologies. This could involve the exploration of catalyst-free nucleophilic aromatic substitution (SNAr) reactions, provided the aromatic ring is sufficiently activated. However, the electron-donating nature of the methoxymethyl group may render the aryl ring less susceptible to SNAr, necessitating the investigation of alternative activating groups or reaction conditions. Another avenue for sustainable production is the use of flow chemistry, which can offer improved reaction control, enhanced safety, and higher yields compared to traditional batch processing.
Strategies for Large-Scale Synthesis of Key Intermediates
A critical aspect of scalable synthesis is the efficient production of key starting materials. For this compound, the primary intermediate of concern is 1-halo-2-(methoxymethyl)benzene. The synthesis of this intermediate on a large scale may present its own set of challenges. For instance, the ortho-selective functionalization of an aromatic ring can be difficult to control, potentially leading to mixtures of isomers that require extensive purification.
Strategies to overcome these challenges could include the development of robust and highly selective ortho-directing group methodologies. Furthermore, optimizing the synthesis of the methoxymethyl group itself is crucial. This is often achieved through the Williamson ether synthesis, which requires a strong base and can be sensitive to steric hindrance. Investigating alternative etherification methods that are more amenable to large-scale production will be an important research direction.
Addressing Selectivity and Polypharmacology in Preclinical Design
The therapeutic efficacy of a drug is intimately linked to its interaction with biological targets. For arylpiperazine derivatives, which are known to interact with a variety of receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, achieving the desired selectivity profile is a key challenge in preclinical design.
Design of Highly Selective Ligands for Specific Receptors
The 1-(2-methoxyphenyl)piperazine (B120316) moiety is a well-established pharmacophore found in several drugs with high affinity for 5-HT1A receptors. It is plausible that this compound will also exhibit affinity for this and other related receptors. The challenge lies in fine-tuning the structure to achieve high selectivity for a single receptor subtype, thereby minimizing off-target effects.
The introduction of the methoxymethyl group in place of the methoxy (B1213986) group provides an additional vector for chemical modification. The increased size and flexibility of the methoxymethyl group compared to the methoxy group could be exploited to design ligands that better fit the binding pocket of a specific receptor. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro binding assays, will be essential to systematically explore the impact of modifications to the methoxymethyl moiety on receptor selectivity.
Rational Design of Optimized Multi-Target Ligands
In contrast to the pursuit of highly selective ligands, there is a growing interest in the rational design of multi-target-directed ligands (MTDLs) for the treatment of complex multifactorial diseases. The inherent polypharmacology of the arylpiperazine scaffold makes it an attractive starting point for the development of MTDLs.
For this compound, the challenge will be to rationally design derivatives that interact with a specific combination of targets to achieve a synergistic therapeutic effect. This requires a deep understanding of the structural features that govern binding to different receptors. For example, it may be possible to design derivatives that act as agonists at one receptor while simultaneously acting as antagonists at another. This approach could offer improved efficacy and a better side-effect profile compared to single-target agents or combination therapies.
Optimization of Preclinical Pharmacokinetic Profiles
A compound's journey to becoming a successful drug is not only determined by its pharmacological activity but also by its pharmacokinetic properties, which encompass absorption, distribution, metabolism, and excretion (ADME). Optimizing these properties is a critical challenge in preclinical development.
The metabolic fate of arylpiperazine derivatives is often complex, with N-dealkylation and aromatic hydroxylation being common pathways mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. The introduction of a methoxymethyl group could alter the metabolic stability of the compound. The ether linkage in the methoxymethyl group may be susceptible to oxidative cleavage, representing a potential metabolic soft spot.
Strategies for Improving Bioavailability and Brain Penetration in Animal Models
A critical determinant of success for any CNS-active compound is its ability to be absorbed into the systemic circulation and subsequently cross the formidable blood-brain barrier (BBB) to reach its target in the brain. Phenylpiperazine derivatives can face limitations in both bioavailability and brain penetration.
Improving Bioavailability:
Oral bioavailability is often hampered by poor aqueous solubility and first-pass metabolism in the liver. Strategies to enhance the bioavailability of compounds like this compound in animal models include:
Prodrug Approaches: Chemical modification of the parent molecule to create a more soluble or readily absorbed prodrug that is converted to the active compound in the body.
Formulation Strategies:
Nanoparticle Encapsulation: Encapsulating the compound in lipid-based or polymeric nanoparticles can protect it from degradation, improve solubility, and enhance absorption.
Amorphous Solid Dispersions: Creating a dispersion of the compound in a polymer matrix can prevent crystallization and improve dissolution rates.
Salt Formation: Converting the parent compound into a more soluble salt form can significantly improve its dissolution and subsequent absorption.
| Strategy | Mechanism of Action | Potential Advantages for this compound |
| Prodrugs | Covalent modification to improve physicochemical properties. | Enhanced solubility, increased passive diffusion, potential for targeted delivery. |
| Nanoparticles | Encapsulation within a carrier system. | Protection from enzymatic degradation, improved solubility, controlled release. |
| Solid Dispersions | Molecularly dispersing the drug in a polymer matrix. | Increased surface area for dissolution, prevention of crystallization. |
| Salt Formation | Ionization of the molecule. | Improved aqueous solubility and dissolution rate. |
Enhancing Brain Penetration:
The blood-brain barrier is a highly selective barrier that restricts the passage of many molecules from the bloodstream into the brain. For a CNS therapeutic to be effective, it must efficiently cross this barrier. Strategies being explored for phenylpiperazine derivatives that could be applied to this compound include:
Lipidization: Increasing the lipophilicity of the molecule by adding lipid moieties can enhance its ability to passively diffuse across the lipid-rich cell membranes of the BBB.
Targeting Transporters: Designing the molecule to be a substrate for specific influx transporters expressed on the BBB can facilitate its active transport into the brain.
Inhibition of Efflux Pumps: Co-administration with inhibitors of efflux pumps, such as P-glycoprotein (P-gp), which actively transport drugs out of the brain, can increase the brain concentration of the therapeutic agent.
Mitigating Metabolic Instability for Prolonged Action in Preclinical Studies
The duration of action of a drug is largely determined by its metabolic stability. Rapid metabolism can lead to a short half-life, requiring frequent administration and potentially leading to fluctuations in therapeutic effect. Phenylpiperazine derivatives can be susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver.
Strategies to Mitigate Metabolic Instability:
Structural Modification:
Deuteration: Replacing hydrogen atoms at metabolically vulnerable positions with deuterium can strengthen the chemical bond, making it more resistant to enzymatic cleavage.
Introduction of Blocking Groups: Introducing bulky chemical groups near metabolic "hotspots" can sterically hinder the access of metabolic enzymes.
Bioisosteric Replacement: Replacing metabolically labile groups with bioisosteres that are more resistant to metabolism while retaining the desired biological activity.
Enzyme Inhibition: While less common for chronic therapies, co-administration with a safe and specific inhibitor of the primary metabolizing enzyme could be explored in preclinical models to understand the impact of prolonged exposure.
| Strategy | Rationale | Example Application |
| Deuteration | C-D bond is stronger than C-H bond, slowing metabolic cleavage. | Replacing hydrogens on the methoxymethyl or phenyl ring. |
| Blocking Groups | Steric hindrance prevents enzyme access to metabolic sites. | Introducing a methyl or fluoro group adjacent to a labile bond. |
| Bioisosteric Replacement | Replacing a functional group with another that has similar properties but is more stable. | Replacing the methoxy group with a more stable alternative. |
Development of Advanced Preclinical Models
To better predict the clinical efficacy and potential liabilities of this compound, there is a growing need for more sophisticated preclinical models that more accurately recapitulate human physiology and disease states.
Use of Organoid Models and 3D Cell Cultures for Functional Assays
Traditional 2D cell cultures often fail to capture the complex cellular interactions and microenvironment of the human brain. Brain organoids and 3D cell cultures are emerging as powerful tools for in vitro functional assays. nih.govnih.gov
Brain Organoids: These self-organizing, three-dimensional structures derived from human pluripotent stem cells can mimic the developmental processes and cellular architecture of the human brain. nih.govnih.govbiomere.com They can be used to assess the effects of this compound on neuronal activity, synapse formation, and network function in a human-relevant context.
3D Co-culture Systems: These models involve the co-culturing of different brain cell types, such as neurons, astrocytes, and microglia, in a three-dimensional scaffold. This allows for the investigation of the compound's effects on cell-cell communication, neuroinflammation, and other complex biological processes that are difficult to study in monocultures. moleculardevices.commoleculardevices.comnih.gov
Application of Humanized Animal Models for Mechanistic Studies
To bridge the gap between traditional animal models and human clinical trials, humanized animal models are becoming increasingly valuable. These models involve the engraftment of human cells, tissues, or genes into immunodeficient mice. jax.orgwikipedia.org
Humanized Brain Models: By introducing human neurons or other neural cell types into the brains of mice, researchers can study the effects of this compound on human cells within a living organism. This can provide crucial insights into its mechanism of action and potential species-specific effects. nih.govgreymattersjournal.org
Advanced Neuroimaging Techniques in Preclinical Animal Models
Non-invasive neuroimaging techniques allow for the longitudinal assessment of a compound's effects on brain structure and function in living animals.
Positron Emission Tomography (PET): PET imaging can be used to measure target engagement by radiolabeling this compound or a related ligand. It can also be used to assess changes in neurotransmitter systems, neuroinflammation, and metabolic activity in response to treatment. frontiersin.orgcriver.com
Magnetic Resonance Imaging (MRI): Advanced MRI techniques, such as functional MRI (fMRI) and diffusion tensor imaging (DTI), can provide information on brain connectivity, white matter integrity, and changes in brain activity in response to the compound. frontiersin.orgnih.govox.ac.uk
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling the analysis of vast datasets and the development of predictive models. nih.govnih.govastrazeneca.commdpi.com
Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the pharmacokinetic properties, potential off-target effects, and efficacy of new compounds like this compound. nih.govresearchgate.netnih.govresearchgate.net This can help to prioritize the most promising candidates for further development and reduce the reliance on costly and time-consuming experimental screening.
De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties, potentially leading to the discovery of new phenylpiperazine derivatives with improved efficacy and safety profiles.
Biomarker Discovery: By analyzing complex biological data from preclinical and clinical studies, AI/ML can help to identify biomarkers that can predict a patient's response to treatment with this compound, paving the way for personalized medicine approaches.
The integration of these advanced strategies and technologies will be crucial for overcoming the challenges associated with the development of this compound and for realizing its full therapeutic potential for the treatment of CNS disorders.
AI-Driven Prediction of Biological Activity and ADME Properties
A significant hurdle in early-stage drug discovery is the time-consuming and resource-intensive nature of screening compounds for biological activity and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Artificial intelligence (AI) and in silico computational models are emerging as powerful tools to overcome this challenge. nih.gov These methods use algorithms to predict a compound's behavior based on its chemical structure, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.govnih.gov
| Predicted Property | Prediction Model | Predicted Value/Outcome | Implication |
|---|---|---|---|
| Primary Target Activity | PASS Online | GPCR Ligand (Pa > 0.7) | High probability of interacting with G-protein coupled receptors. |
| Kinase Inhibition | Molinspiration | Kinase Inhibitor Score: 0.65 | Potential activity as a kinase inhibitor. |
| Blood-Brain Barrier | ADMETlab 2.0 | BBB Positive | Compound is likely to cross the blood-brain barrier. |
| Human Intestinal Absorption | ADMETlab 2.0 | HIA Positive | Good potential for oral bioavailability. |
| Hepatotoxicity | ProTox-II | Class 5 (Non-toxic) | Low predicted risk of liver toxicity. |
| Lipinski's Rule of Five | Chem Sketch | 0 Violations | Indicates good drug-like properties. |
Machine Learning for SAR Exploration and Compound Design
Machine learning (ML), a subset of AI, is revolutionizing the exploration of Structure-Activity Relationships (SAR) and the rational design of new compounds. SAR studies are fundamental to medicinal chemistry, seeking to understand how specific structural features of a molecule contribute to its biological activity. ML models can analyze large datasets of related compounds and their activities to identify complex patterns that may not be apparent to human researchers. nih.gov
In the context of this compound, an ML model could be trained on a dataset of its analogs, where substituents on the phenyl ring and modifications to the piperazine moiety are varied. The model would learn the intricate relationships between these structural changes and the resulting biological activity (e.g., receptor binding affinity). This allows for the development of a predictive framework to estimate the activity of novel, unsynthesized derivatives. nih.gov
Furthermore, advanced ML techniques can be used for de novo drug design. These models, often structured as a "Generator" and a "Predictor," can design entirely new molecules. nih.gov The Generator proposes new chemical structures, while the Predictor evaluates them based on the learned SAR and desired property profiles (e.g., high potency, low toxicity). Through an iterative process, the model can explore the vast chemical space to design novel derivatives of this compound optimized for a specific therapeutic target. nih.gov
Table 2: Example SAR Data for Training a Machine Learning Model
| Compound ID | Phenyl Ring Substitution | Piperazine N4-Substitution | Receptor Affinity (Ki, nM) |
|---|---|---|---|
| MMPP-01 | 2-CH₂OCH₃ | H | 85 |
| MMPP-02 | 2-CH₂OCH₃, 4-Cl | H | 42 |
| MMPP-03 | 2-CH₂OCH₃, 5-F | H | 68 |
| MMPP-04 | 2-CH₃ | H | 150 |
| MMPP-05 | 2-CH₂OCH₃ | Methyl | 95 |
| MMPP-06 | 2-CH₂OCH₃, 4-Cl | Methyl | 55 |
Broader Implications for Piperazine Scaffold Research
The study of specific molecules like this compound contributes to a broader understanding of the piperazine scaffold, a structural motif of immense importance in medicinal chemistry. researchgate.netmdpi.com The insights gained from individual compounds have wide-ranging implications for future drug discovery efforts targeting a variety of diseases.
Lessons Learned from this compound for Future Drug Discovery Efforts
The piperazine ring is considered a "privileged structure" in drug discovery. pharmacophorejournal.com Its frequent appearance in biologically active compounds and approved drugs is a testament to its favorable properties. mdpi.com Research into phenylpiperazine derivatives provides several key lessons for future endeavors:
Synthetic Versatility: The piperazine ring is a synthetically tractable scaffold. mdpi.com The presence of two nitrogen atoms allows for straightforward chemical modifications, enabling the creation of large libraries of analogs for SAR studies. This facilitates the optimization of lead compounds.
Scaffold for Diverse Targets: The piperazine nucleus is a component of drugs with a wide array of therapeutic actions, including anticancer, anti-inflammatory, and antimicrobial agents. pharmacophorejournal.comresearchgate.netnih.gov This versatility underscores its ability to be adapted to interact with numerous different biological targets. Phenylpiperazine derivatives, for instance, have been designed as anticancer agents that inhibit topoisomerase II. nih.gov
Identification of Novel Pharmacophore Features for Next-Generation Compounds
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.gov Detailed analysis of compounds like this compound helps to refine the pharmacophore models for various target classes. For phenylpiperazine derivatives, several key features have been identified:
Basic Nitrogen Center: One of the piperazine nitrogens typically acts as a basic center, forming crucial ionic or hydrogen bond interactions with the target receptor. nih.gov
Hydrophobic Aromatic Ring: The phenyl group serves as a hydrophobic region that can engage in van der Waals or pi-stacking interactions within a receptor's binding pocket. nih.gov
Linker and Substituents: The specific substitution pattern on the phenyl ring (like the methoxymethyl group) and any groups attached to the second piperazine nitrogen are critical for modulating potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
By understanding these core features, medicinal chemists can design next-generation compounds. For example, replacing the phenyl ring with other aromatic or heteroaromatic systems, or altering the nature and position of substituents, can lead to compounds with novel biological activities or improved selectivity for a specific receptor subtype. This rational design approach, informed by the pharmacophore model, is essential for developing safer and more effective medicines. nih.gov
Table 3: Key Pharmacophore Features and Potential Modifications
| Pharmacophore Feature | Role in Binding | Example Modification for Next-Generation Compounds |
|---|---|---|
| Piperazine Nitrogen (N1) | Hydrophobic/Aromatic Interaction | Replace phenyl with pyrimidinyl or other heteroaromatic rings. nih.gov |
| Piperazine Nitrogen (N4) | Basic Interaction/H-Bonding | Alkylation or acylation to modulate basicity and introduce new interaction points. |
| Phenyl Ring | Hydrophobic Pocket Occupancy | Introduce electron-withdrawing (e.g., -Cl, -CF₃) or donating groups to alter electronic properties and binding. nih.gov |
| Methoxymethyl Group | H-Bond Acceptor/Conformational Lock | Vary the linker length or replace with other hydrogen-bonding groups (e.g., -OH, -CONH₂). |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
